molecular formula C9H11N3O B8536859 2-(methylamino)-7,8-dihydroquinazolin-5(6H)-one

2-(methylamino)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B8536859
M. Wt: 177.20 g/mol
InChI Key: NIIRDVCGARAAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylamino)-7,8-dihydroquinazolin-5(6H)-one is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-(methylamino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C9H11N3O/c1-10-9-11-5-6-7(12-9)3-2-4-8(6)13/h5H,2-4H2,1H3,(H,10,11,12)

InChI Key

NIIRDVCGARAAOF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C2C(=N1)CCCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To anhydrous ethanol (15 mL) was added sodium metal (0.45 g, 19.5 mmol). After complete dissolution of sodium metal in ethanol, 2-((dimethylamino)methylene)cyclohexane-1,3-dione (1 g, 5.5 mmol) and N-methylguanidine hydrochloride (1 g, 9.0 mmol) were added and the reaction was refluxed for 4 hours. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. Ice-cooled water (50 mL) was then added to the residue and the aqueous solution extracted with EtOAc (3×40 mL). The combined organic extract was dried using sodium sulfate and concentrated under reduced pressure to give the desired product (0.6 g, 57%) as a solid. The crude product was used in the next step without further purification. 1H NMR (CDCl3, 400 MHz): δ 8.90 and 8.80 (2s, 1H), 5.98 and 5.82 (2s, 1H), 3.11 and 3.09 (2s, 3H), 2.96-2.88 (m, 2H), 2.58 (t, J=6.0 Hz, 2H), 2.10 (quintet, J=6.0 Hz, 2H). LCMS [M+H]: 178.
Quantity
0 (± 1) mol
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reactant
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Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
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0.45 g
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15 mL
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Reaction Step Two
Yield
57%

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